molecular formula C14H27N B12556762 2-Decanamine, N-methyl-N-2-propynyl- CAS No. 143347-06-2

2-Decanamine, N-methyl-N-2-propynyl-

Cat. No.: B12556762
CAS No.: 143347-06-2
M. Wt: 209.37 g/mol
InChI Key: SYTFCSLHNXBWJU-UHFFFAOYSA-N
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Description

2-Decanamine, N-methyl-N-2-propynyl- is an organic compound belonging to the class of amines It is characterized by the presence of a decyl chain attached to an amine group, with additional methyl and propynyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanamine, N-methyl-N-2-propynyl- typically involves the alkylation of decylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-Decanamine, N-methyl-N-2-propynyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Decanamine, N-methyl-N-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines with reduced alkyl chains.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

2-Decanamine, N-methyl-N-2-propynyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase B (MAO-B) inhibitors.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Decanamine, N-methyl-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a monoamine oxidase B (MAO-B) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    1-Decanamine: Similar in structure but lacks the methyl and propynyl substituents.

    N-Methyl-2-propynylamine: Contains the propynyl group but has a shorter alkyl chain.

    N-Methyl-N-propynyl-2-phenylethylamine: A related compound with a phenylethyl group instead of a decyl chain.

Uniqueness

2-Decanamine, N-methyl-N-2-propynyl- is unique due to its specific combination of a long decyl chain and the presence of both methyl and propynyl groups on the nitrogen atom

Properties

CAS No.

143347-06-2

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-methyl-N-prop-2-ynyldecan-2-amine

InChI

InChI=1S/C14H27N/c1-5-7-8-9-10-11-12-14(3)15(4)13-6-2/h2,14H,5,7-13H2,1,3-4H3

InChI Key

SYTFCSLHNXBWJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)N(C)CC#C

Origin of Product

United States

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